molecular formula C27H26N4O3 B2950596 1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-phenylquinazolin-2(1H)-one CAS No. 941939-37-3

1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-phenylquinazolin-2(1H)-one

Cat. No. B2950596
CAS RN: 941939-37-3
M. Wt: 454.53
InChI Key: BMNXSUGBSCGKAA-UHFFFAOYSA-N
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Description

This compound is a type of arylpiperazine . Arylpiperazines are a class of chemical compounds containing a phenyl group attached to a piperazine ring. The compound you mentioned is structurally similar to arylpiperazine based alpha1-adrenergic receptors antagonists .


Synthesis Analysis

The synthesis of similar compounds involves the preparation of new bicyclohydantoin-arylpiperazines and evaluation for affinity at 5-HT1A, alpha 1, and D2 receptors . The length of the alkyl chain between the arylpiperazine and the hydantoin moiety is of great importance for 5-HT1A/alpha 1 affinity and selectivity .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a phenyl group attached to a piperazine ring, which is further attached to a quinazolinone group .


Chemical Reactions Analysis

The compound has shown to bind at 5-HT1A sites with nanomolar affinity (Ki = 31.7 nM) and high selectivity over alpha 1, D2, and 5-HT2A receptors (Ki > 1000, > 10 000, and > 1000 nM, respectively) .

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptor . Alpha1-adrenergic receptors are among the most studied G protein-coupled receptors and are a significant target for various neurological conditions treatment .

Mode of Action

The compound interacts with the alpha1-adrenergic receptors, showing affinity in the range from 22 nM to 250 nM . The interaction with these receptors can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. Activation or blockade of these receptors can influence the treatment of disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The result of the compound’s action is the potential treatment of various neurological conditions. The compound’s interaction with the alpha1-adrenergic receptors can lead to changes in the biochemical pathways associated with these receptors, potentially influencing the treatment of the aforementioned disorders .

properties

IUPAC Name

1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-phenylquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-34-24-14-8-7-13-23(24)29-15-17-30(18-16-29)25(32)19-31-22-12-6-5-11-21(22)26(28-27(31)33)20-9-3-2-4-10-20/h2-14H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNXSUGBSCGKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=CC=CC=C4C(=NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-phenylquinazolin-2(1H)-one

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